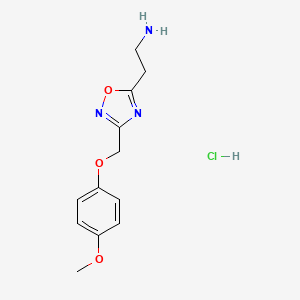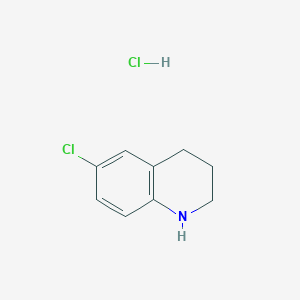
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Vue d'ensemble
Description
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803589-87-8 . It has a molecular weight of 204.1 . It is a solid substance at room temperature . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H10ClN.ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H . The SMILES string representation is Cl.Clc1ccc2CNCCc2c1 .Physical And Chemical Properties Analysis
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 204.1 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives have been investigated for their potential in organic synthesis, particularly in the preparation of 4-hydroxyquinoline derivatives through the reaction of epichlorohydrin with aromatic amines. This method offers a relatively simple approach to produce 4-hydroxyquinoline derivatives from corresponding 4-oxo-1,2,3,4-tetrahydroquinoline derivatives, showcasing their utility in synthetic organic chemistry (Kutkevichus & Darashkaite, 1972).
Medicinal Chemistry Applications
- In medicinal chemistry, 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their biological activities. For example, some derivatives or their hydrochlorides demonstrated moderate adrenergic blocking and sympatholytic activities, indicating potential therapeutic applications (Aghekyan et al., 2017).
- Another study explored the antiglioma activity of biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, finding that certain compounds selectively blocked the growth of C6 glioma while leaving normal astrocytes relatively unaffected, suggesting potential for clinical utility in treating gliomas and other tumors (Mohler et al., 2006).
Agricultural Applications
- Tetrahydroquinoline derivatives have also been studied for their potential as growth and yield stimulants in agriculture. Research found that compounds of the tetrahydroquinoline series effectively stimulated growth processes and increased productivity for common eggplant, demonstrating the versatility of these compounds beyond pharmaceutical applications (Vostrikova et al., 2021).
Safety And Hazards
This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQTZQSFOLFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
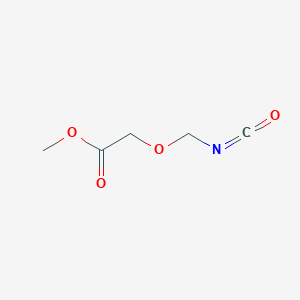
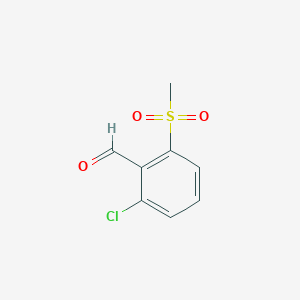
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
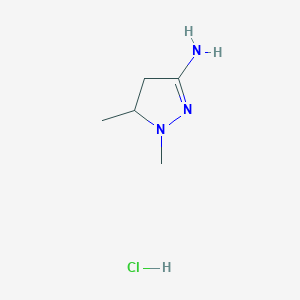
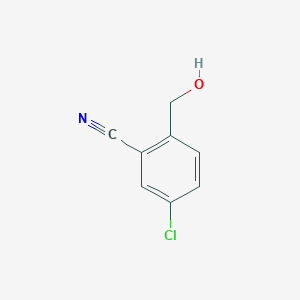
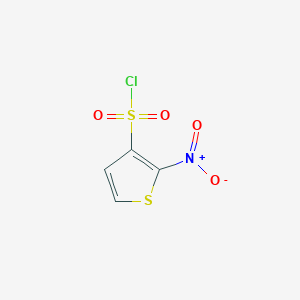
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
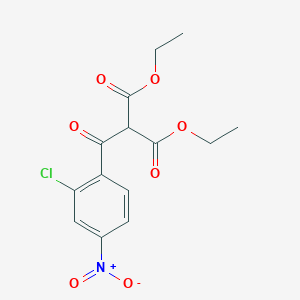

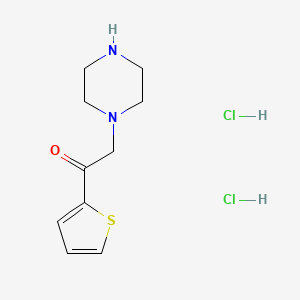
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
